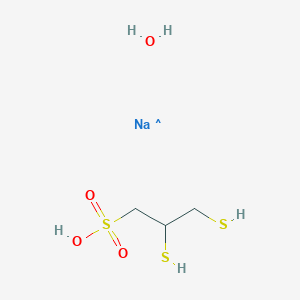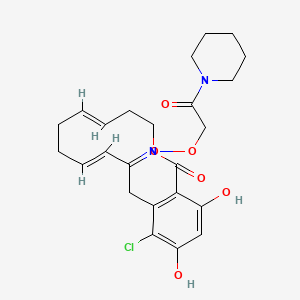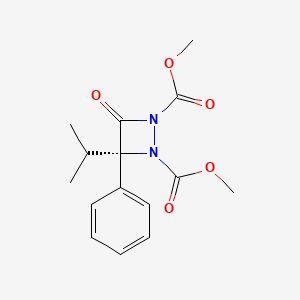
(3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Watermeyer, Chibale, & Caira (2009) discusses the regioselective synthesis and crystal structure analysis of pharmacologically relevant compounds, which could be applicable to understanding the structural characteristics of compounds like (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester. This kind of structural analysis is crucial in scientific research for understanding the physical and chemical properties of new compounds (Watermeyer, Chibale, & Caira, 2009).
Characterization and Reactivity Studies
- Nagarajaiah & Begum (2015) conducted a study on the synthesis and characterization of similar complex compounds, which provides insights into the methods for analyzing and characterizing compounds with intricate structures such as this compound. Their research highlights the importance of using techniques like IR, NMR, and X-ray diffraction for detailed compound analysis (Nagarajaiah & Begum, 2015).
Applications in Photodimerization
- The work of Hasegawa et al. (1985) explores the photodimerization behaviors of certain complex esters in crystalline states, which could provide valuable insights for the potential use of this compound in photochemical applications. Their study emphasizes the significance of molecular arrangement in reactant crystals for understanding photodimerization processes (Hasegawa et al., 1985).
Insight into Supramolecular Aggregation
- Nagarajaiah & Begum (2014) also provide a study on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines. This research could be relevant in understanding how similar compounds like this compound might behave in terms of their conformational features and interaction patterns (Nagarajaiah & Begum, 2014).
Catalysis and Reaction Mechanisms
- Bacchi et al. (2005) discuss the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. Their findings on catalytic reactions and product formations could be applied to understand the catalytic processes involving compounds like this compound (Bacchi et al., 2005).
Polyamide Synthesis
- Hattori & Kinoshita (1979) conducted a study on the syntheses of polyamides containing uracil and adenine. This research can provide insights into the potential application of this compound in polymer science, particularly in the creation of novel polyamides (Hattori & Kinoshita, 1979).
Propriétés
Formule moléculaire |
C15H18N2O5 |
|---|---|
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
dimethyl (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-10(2)15(11-8-6-5-7-9-11)12(18)16(13(19)21-3)17(15)14(20)22-4/h5-10H,1-4H3/t15-/m0/s1 |
Clé InChI |
XTEUDLFCDXLLCT-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
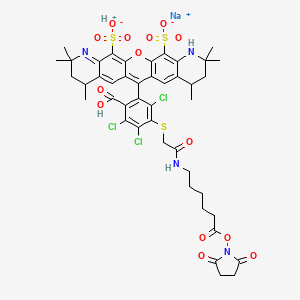
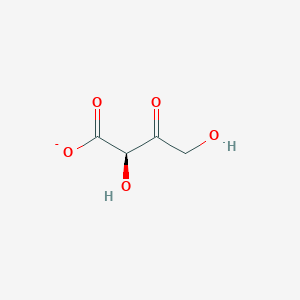

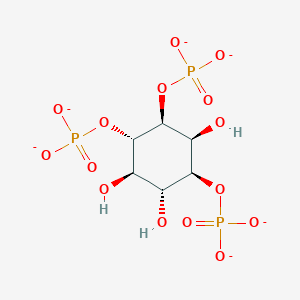



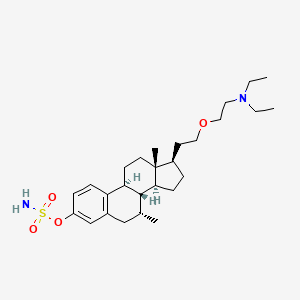
![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)
